1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and isopropylamine.
Formation of Intermediate: The reaction between 3,5-dichlorobenzoyl chloride and isopropylamine forms an intermediate, 3,5-dichlorobenzamide.
Cyclization: The intermediate undergoes cyclization with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains the 3,5-dichlorophenyl group and has similar biological activities.
3,5-dichlorophenyl isocyanate: Another compound with the 3,5-dichlorophenyl group, used in different applications.
Uniqueness
1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWMAIXOYZRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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